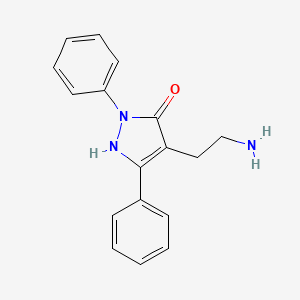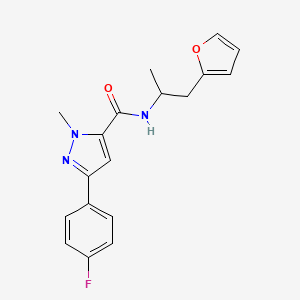
4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amines, such as 4-(2-aminoethyl)morpholine , are organic compounds that contain a nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) and can be categorized as primary, secondary, or tertiary depending on the number of carbon-containing groups attached to the nitrogen .
Synthesis Analysis
The synthesis of compounds similar to the one you’re interested in often involves the Schiff bases reduction route, producing compounds with significant structural diversity and complexity.Molecular Structure Analysis
The molecular structures of derivatives related to 4-(2-aminoethyl)-2-methoxyphenol are characterized by unique crystalline forms, demonstrating the importance of intermolecular interactions in stabilizing these structures.Chemical Reactions Analysis
Chemical reactions involving 4-(2-aminoethyl)-2-methoxyphenol derivatives are key to understanding their reactivity and functional capabilities. The compound’s ability to participate in various chemical reactions, including Schiff base formation and subsequent transformations, underpins its utility in synthesizing a wide range of materials .Physical And Chemical Properties Analysis
The physical properties of similar compounds, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound’s molecular structure and intermolecular interactions.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characteristics
- Synthesis of Derivatives: 4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one and its derivatives have been synthesized for various studies. For example, N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives have been prepared by reacting primary and secondary amines with tosylates of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative (Bondavalli et al., 1988).
Physicochemical Properties
- Investigation as Chemosensors: The compound has been explored for its physicochemical properties, such as acting as a fluorescent chemosensor. A study conducted on a related compound, HDDP (synthesized from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one), demonstrated its effectiveness as a chemosensor for selective and sensitive detection of Al3+ ions (Asiri et al., 2018).
Crystal and Molecular Structure Analysis
- X-ray Diffraction Method: The crystal and molecular structure of derivatives of this compound, like 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, have been determined using the X-ray diffraction method to establish the predominant tautomeric form of the 3-pyrazolone ring in the solid state (Kimura, 1986).
Biological and Pharmacological Activities
- Antiviral Activity: New series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives synthesized from similar compounds have shown significant in vitro antiviral activity against herpes simplex virus type-1, demonstrating the potential biological applications of these compounds (Tantawy et al., 2012).
- Antimicrobial and Antioxidant Activity: Other studies have found that synthesized compounds from pyrazole derivatives exhibit good antimicrobial and antioxidant activities, indicating their potential in these fields (Umesha et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-2,5-diphenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c18-12-11-15-16(13-7-3-1-4-8-13)19-20(17(15)21)14-9-5-2-6-10-14/h1-10,19H,11-12,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWLDIAWXABGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2643873.png)
![N-(2-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643877.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)

![3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2643882.png)
![5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2643883.png)

![2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide](/img/structure/B2643887.png)
![12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2643888.png)

![2-Oxatricyclo[5.3.0.0,1,5]decan-8-one](/img/structure/B2643891.png)

